The Chiral Blueprint: Chemical, Physical, and Mechanistic Profiling of N-[(2S)-oxiranylmethyl]acetamide
The Chiral Blueprint: Chemical, Physical, and Mechanistic Profiling of N-[(2S)-oxiranylmethyl]acetamide
[EvitaChem - N-(Oxiran-2-ylmethyl
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Executive Summary
In the landscape of modern pharmaceutical development, the precision of chiral intermediates dictates the efficacy and safety of the final active pharmaceutical ingredient (API). N-[(2S)-oxiranylmethyl]acetamide (also known as (S)-N-(oxiran-2-ylmethyl)acetamide) is a highly reactive, enantiopure aliphatic epoxide[1]. It serves as the critical stereocenter-defining building block in the convergent synthesis of oxazolidinone-class antimicrobials, most notably the antibiotic Linezolid[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its application in drug synthesis.
Chemical and Physical Properties
The utility of N-[(2S)-oxiranylmethyl]acetamide stems from its dual functionality: a highly strained, reactive oxirane (epoxide) ring and a stable acetamide moiety[1]. The table below synthesizes its core quantitative data for formulation and synthesis planning.
| Property | Value / Description |
| IUPAC Name | N-[[(2S)-oxiran-2-yl]methyl]acetamide |
| CAS Registry Number | 183805-10-9 (S-enantiomer)[3] / 224323-49-3 (Racemic)[1] |
| Molecular Formula | C₅H₉NO₂[4] |
| Molecular Weight | 115.13 g/mol [4] |
| Appearance | Colorless liquid to low-melting solid (purity dependent)[1] |
| Solubility | Highly soluble in polar solvents (water, ethanol, dichloromethane, xylene)[1] |
| Boiling Point | ~100–150 °C (estimated based on acetamide derivatives)[1] |
| Structural Features | Terminal epoxide ring; secondary amide |
Mechanistic Insights & Chemical Reactivity
The defining feature of N-[(2S)-oxiranylmethyl]acetamide is its susceptibility to nucleophilic attack due to the inherent ring strain (~27 kcal/mol) of the three-membered oxirane moiety[1]. In drug development, the regioselectivity of this ring-opening is paramount.
When synthesizing oxazolidinones, the epoxide must undergo nucleophilic attack at the less sterically hindered terminal carbon (C3 of the epoxide) rather than the more substituted internal carbon. If the attack occurs at the internal carbon, the reaction yields an undesired regioisomer, severely compromising atom economy.
Causality in Catalyst Selection: To enforce strict regioselectivity, Lewis acid-base co-catalysis is employed. Lithium bromide (LiBr) acts as a Lewis acid, coordinating with the epoxide oxygen to weaken the C–O bond at the terminal carbon. Simultaneously, tributylphosphine oxide (Bu₃PO) acts as a Lewis base ligand, modulating the lithium cation's reactivity and stabilizing the highly organized transition state[2]. This synergistic catalysis ensures that the (S)-stereocenter of the epoxide is perfectly preserved and translated into the (S)-C5 stereocenter of the final oxazolidinone ring.
Fig 1. Convergent synthesis pathway of Linezolid via chiral epoxide cycloaddition.
Experimental Protocols: Convergent Synthesis of Linezolid
The following methodology details the step-by-step convergent synthesis of Linezolid using N-[(2S)-oxiranylmethyl]acetamide, engineered as a self-validating system to ensure trustworthiness at every phase[2].
Phase 1: Preparation of the Isocyanate Intermediate
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Initiation: Dissolve 3-fluoro-4-morpholinoaniline in a non-polar solvent (e.g., toluene).
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Phosgenation: Add the aniline solution in a slow, continuous stream to a rapidly stirring 20% phosgene solution in toluene, strictly maintaining the internal temperature at ~ -20 °C[2].
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Self-Validation Checkpoint 1 (Visual): Upon addition, a thick, milky white precipitate (carbamoyl chloride intermediate) will immediately form.
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Reflux: Replace the dropping funnel with a reflux condenser and heat the milky suspension to reflux.
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Self-Validation Checkpoint 2 (Visual): After 30 to 40 minutes of reflux, the suspension will clear into a homogeneous, light-colored solution, visually confirming the complete conversion to the aryl isocyanate[2].
Phase 2: Epoxide Cycloaddition
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Reagent Introduction: To the cooled isocyanate solution, introduce the chiral epoxide, N-[(2S)-oxiranylmethyl]acetamide[2].
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Catalytic Activation: Add Lithium bromide (LiBr) and tributylphosphine oxide (Bu₃PO) in a high-boiling solvent such as xylene[2].
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Cyclization: Heat the reaction mixture to reflux. The isocyanate nitrogen executes a nucleophilic attack on the terminal carbon of the activated epoxide, followed by rapid intramolecular cyclization to form the 5-membered oxazolidinone ring.
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Isolation: Cool the mixture and induce crystallization by diluting with an anti-solvent or water. Isolate the crystalline solid via vacuum filtration[5].
Fig 2. Step-by-step workflow and validation checkpoints for oxazolidinone synthesis.
Analytical Validation & E-E-A-T Principles
To guarantee the scientific integrity of the synthesized API, the protocol must be analytically validated. The use of N-[(2S)-oxiranylmethyl]acetamide bypasses the need for late-stage chiral resolution, but the enantiomeric excess (ee) must still be verified.
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Chiral HPLC: The primary validation metric is High-Performance Liquid Chromatography using a chiral stationary phase. A successful cycloaddition will yield a single prominent peak corresponding to the (S)-enantiomer (Linezolid), with the (R)-enantiomer (Linezolid Impurity R-isomer, CAS 872992-20-6) remaining below the 0.1% detection threshold[6].
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NMR Spectroscopy: ¹H and ¹³C NMR must be utilized to confirm regioselectivity. The absence of chemical shifts corresponding to the internal-attack regioisomer validates the efficacy of the LiBr/Bu₃PO catalytic system.
References
-
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 44224737, (R)-N-(Oxiran-2-ylmethyl)acetamide. Retrieved from[Link]
- Google Patents.US9656973B2 - Processes for preparing linezolid.
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UK Chemical Suppliers. Linezolid Impurities and Enantiomeric Profiling. Retrieved from[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. EP2899185A1 - Processes for preparing linezolid - Google Patents [patents.google.com]
- 3. (S)-(+)-N-(oxiranylMethyl)acetaMide | 183805-10-9 [chemicalbook.com]
- 4. (R)-N-(Oxiran-2-ylmethyl)acetamide | C5H9NO2 | CID 44224737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US9656973B2 - Processes for preparing linezolid - Google Patents [patents.google.com]
- 6. linezolid suppliers UK [ukchemicalsuppliers.co.uk]
